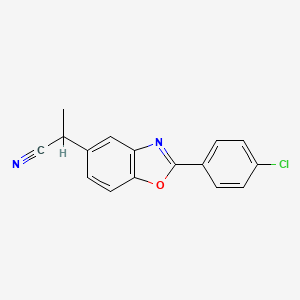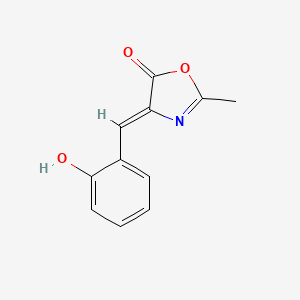
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione is a chemical compound with the molecular formula C12H16O3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by its unique structural features, including a benzofuran core with multiple methyl substitutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione typically involves the oxidation of benzofuran compounds. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using suitable oxidizing agents and catalysts. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions, especially at the methyl groups, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Transition metals like palladium and platinum are used in catalytic reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit microbial growth, and induce apoptosis in cancer cells. The exact pathways depend on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-2,2,4,6-tetramethylbenzofuran: Shares a similar core structure but differs in the position and number of methyl groups.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: A derivative with an amino group, known for its entactogenic properties.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another amino derivative with similar properties.
Uniqueness
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2,2,4,7-tetramethyl-3H-1-benzofuran-5,6-dione |
InChI |
InChI=1S/C12H14O3/c1-6-8-5-12(3,4)15-11(8)7(2)10(14)9(6)13/h5H2,1-4H3 |
Clé InChI |
PXNWHZSXWZVCTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC(OC2=C(C(=O)C1=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12891082.png)
![(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12891084.png)
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12891094.png)
![2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
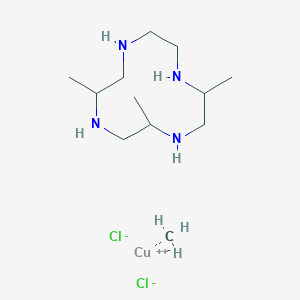
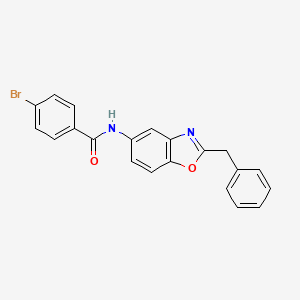
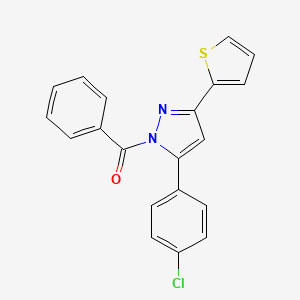
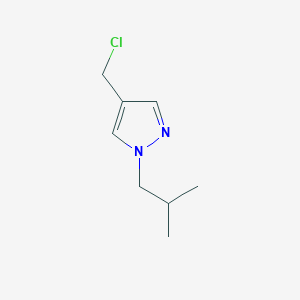

![4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B12891160.png)
![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)
